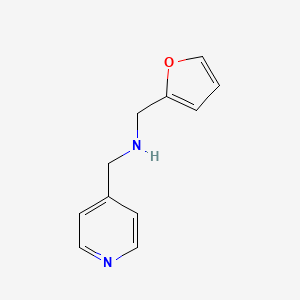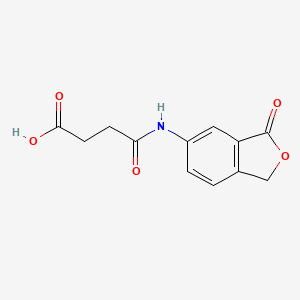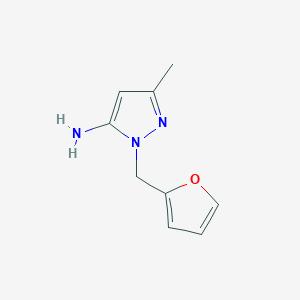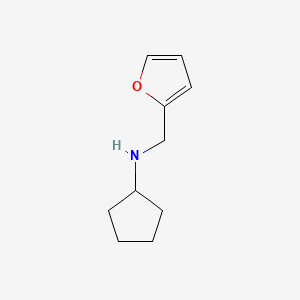
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, has been reported. It is used to prepare poly [2- ( N -carbazolyl)ethyl methacrylate]-block-poly [ (2,2,3,3,4,4,4-heptafluorobutyl methacrylate)] (CbzEMAx- b -HFBMAy) diblock copolymers by reversible addition-fragmentation chain transfer (RAFT) polymerization . Another method involves the Single electron transfer-living radical polymerization (SET-LRP) of 2,2,3,3,4,4,4-heptafluorobutyl acrylate .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, a related compound, is given by the linear formula: H2C=C(CH3)CO2CH2CF2CF2CF3 .Applications De Recherche Scientifique
Organic Synthesis Intermediate
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is used as an intermediate in organic synthesis. Its fluorinated structure makes it a valuable compound for introducing fluorinated alkyl groups into other molecules, which can significantly alter their chemical and physical properties .
Proteomics Research
In proteomics, this compound is utilized for modifying peptides and proteins. The fluorinated side chains can be used to change the hydrophobicity of peptides, which is useful in studying protein interactions and stability .
Pharmaceutical Intermediate
The compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize fluorinated analogs of drugs, potentially leading to medications with improved efficacy and reduced toxicity .
Development of Optical Materials
Due to its low refractive index, 2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate is used in the development of optical materials. These materials are crucial for creating lenses and other components that require precise light manipulation .
Optoelectronics
It’s also applied in optoelectronics, where it contributes to the production of components like organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes (LEDs). The fluorinated polymer derived from this compound provides high mechanical strength, thermal stability, and low water absorptivity, which are essential for high-performance optoelectronic devices .
Surface Modification
The compound’s ability to create low-surface-energy materials makes it ideal for surface modification. This application is particularly relevant in creating non-stick coatings and materials that repel water and oils .
Fluoropolymer Production
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is a precursor for producing various fluoropolymers. These polymers are known for their exceptional resistance to chemicals, heat, and electrical conductivity, making them suitable for a wide range of industrial applications .
Analytical Chemistry
In analytical chemistry, the compound is used for derivatization of analytes to enhance their detection and quantification by methods such as gas chromatography and mass spectrometry. The introduction of a fluorinated group can improve the volatility and detection sensitivity of the analytes .
Mécanisme D'action
Target of Action
It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.
Mode of Action
It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.
Result of Action
It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUIASHQWABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366248 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate | |
CAS RN |
312-66-3 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)


